molecular formula C11H17NO B2988253 (4-Isobutoxyphenyl)methanamine CAS No. 4734-09-2

(4-Isobutoxyphenyl)methanamine

Cat. No.: B2988253
CAS No.: 4734-09-2
M. Wt: 179.263
InChI Key: JBVKKHDTYSDPHA-UHFFFAOYSA-N
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Description

(4-Isobutoxyphenyl)methanamine: is an organic compound with the molecular formula C11H17NO . It is characterized by a phenyl ring substituted with an isobutoxy group and an amine group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-isobutoxybenzaldehyde as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Reaction Conditions: The reduction reaction is usually carried out in anhydrous conditions with a suitable solvent like ethanol or tetrahydrofuran (THF) at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent recycling systems can enhance the efficiency and sustainability of the process.

Scientific Research Applications

(4-Isobutoxyphenyl)methanamine: has several scientific research applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Chemical Reactions Analysis

(4-Isobutoxyphenyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form 4-isobutoxybenzylamine using oxidizing agents like hydrogen peroxide (H2O2) or chromium(VI) oxide (CrO3) .

  • Reduction: The compound can be further reduced to 4-isobutoxybenzylamine using reducing agents such as sodium borohydride (NaBH4) .

  • Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation , using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) .

  • N-alkylation: The amine group can be alkylated using alkyl halides to form N-alkyl derivatives .

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium(VI) oxide (CrO3), acidic conditions.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.

  • Substitution Reactions: Nitric acid (HNO3), sulfuric acid (H2SO4), electrophilic conditions.

  • N-alkylation: Alkyl halides, basic conditions.

Major Products Formed:

  • 4-Isobutoxybenzylamine: (from oxidation and reduction reactions)

  • Nitro derivatives: (from nitration reactions)

  • Sulfonic acid derivatives: (from sulfonation reactions)

  • N-alkyl derivatives: (from N-alkylation reactions)

Mechanism of Action

(4-Isobutoxyphenyl)methanamine: can be compared with other similar compounds such as 4-methoxyphenylmethanamine and 4-ethoxyphenylmethanamine . These compounds differ in the nature of the alkoxy group attached to the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of the isobutoxy group in this compound provides unique steric and electronic effects that distinguish it from its counterparts.

Comparison with Similar Compounds

  • 4-Methoxyphenylmethanamine

  • 4-Ethoxyphenylmethanamine

  • 4-Propoxyphenylmethanamine

  • 4-Butoxyphenylmethanamine

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Properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVKKHDTYSDPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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